molecular formula C15H17ClN4O B1456331 Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1220027-18-8

Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

Cat. No.: B1456331
CAS No.: 1220027-18-8
M. Wt: 304.77 g/mol
InChI Key: LKOZJNVCAUDKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with an indolinyl group. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, GPCRs, and other therapeutic targets . The compound’s synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as exemplified by methodologies for related pyrazolo-pyridine derivatives .

Properties

IUPAC Name

2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O.ClH/c20-15(14-11-9-16-7-5-12(11)17-18-14)19-8-6-10-3-1-2-4-13(10)19;/h1-4,16H,5-9H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOZJNVCAUDKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)N3CCC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride, also known as 2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride, is a complex compound that may interact with multiple targets. Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as c-Met kinase, which is involved in cellular signaling pathways. The interaction with c-Met kinase suggests that this compound may influence various downstream signaling cascades, potentially affecting cell proliferation and survival.

Cellular Effects

The effects of this compound on cellular processes are profound. Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, such as MKN45, EBC-1, and PC-3. This inhibition is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, this compound can alter cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to c-Met kinase, leading to the inhibition of its enzymatic activity. This inhibition disrupts the signaling pathways that c-Met kinase regulates, resulting in changes in gene expression and cellular behavior. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that determine its long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity. Prolonged exposure may lead to degradation, which could alter its efficacy and cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of metabolites, potentially affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may utilize specific transporters or binding proteins to facilitate its movement across cellular membranes. Once inside the cell, its localization and accumulation can impact its efficacy and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological effects.

Biological Activity

Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride (CAS Number: 1220027-18-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H17ClN4OC_{15}H_{17}ClN_{4}O with a molecular weight of 304.77 g/mol. The compound features a complex structure that includes an indole moiety and a tetrahydro-pyrazolopyridine framework, which are known to contribute to various biological activities.

PropertyValue
CAS Number1220027-18-8
Molecular FormulaC15H17ClN4O
Molecular Weight304.77 g/mol
Melting PointNot available
DensityNot available

Antimicrobial Activity

Research indicates that compounds containing pyrazole and indole derivatives often exhibit significant antimicrobial properties. For instance, studies have demonstrated that related pyrazolo compounds possess activity against various bacterial strains and fungi. The specific activity of this compound against microbial pathogens remains to be fully elucidated but is hypothesized based on structural similarities to known active compounds .

Anticancer Properties

The indole and pyrazole moieties are often associated with anticancer activities. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. Research into the mechanisms of action typically involves the modulation of signaling pathways related to cell growth and survival .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : Many heterocyclic compounds act as enzyme inhibitors (e.g., kinases or proteases), which can disrupt cellular signaling pathways.
  • Interaction with DNA/RNA : Some derivatives may intercalate or bind to nucleic acids, affecting replication and transcription processes.
  • Modulation of Immune Response : Compounds with indole structures may influence immune pathways by modulating cytokine production or immune cell activity.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Screening : A study on pyrazole derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted the importance of substituents on the pyrazole ring for enhancing activity .
  • Antiviral Activity Assessment : Research evaluating antiviral agents indicated that certain pyrazolo compounds exhibited IC50 values in the low micromolar range against viral replication in cell cultures .
  • Cancer Cell Line Studies : Investigations into indole-based compounds revealed their potential in reducing viability in various cancer cell lines through apoptosis induction mechanisms .

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit promising antiviral properties. For instance, studies have demonstrated that certain analogs possess significant activity against viruses such as HSV type-1 and HIV. The mechanism of action often involves the inhibition of viral enzymes or interference with viral replication processes .

1.2 Anticancer Properties
Indolin derivatives have been investigated for their anticancer potential. Compounds similar to indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride have shown efficacy in inhibiting the growth of various cancer cell lines. Notably, research has highlighted their ability to induce apoptosis and inhibit cell proliferation in tumor cells .

1.3 Neuroprotective Effects
The compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease. Studies focusing on cholinesterase inhibition suggest that these compounds could be beneficial in treating cognitive disorders .

Case Studies and Research Findings

Study Focus Findings
Aeluri et al., 2015Anticancer ActivityIndolin derivatives showed GI50 values comparable to standard drugs against human cancer cell lines .
MDPI Study, 2024Antiviral ActivityCertain pyrazolo derivatives inhibited HSV type-1 with IC50 values below 0.3 μM, indicating high potency .
Datar et al., 2015NeuroprotectionCompounds exhibited significant inhibition of acetylcholinesterase, suggesting potential for cognitive enhancement .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their physicochemical properties, as derived from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Purity Storage Source
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl Indolinyl group at methanone position C₁₆H₁₇ClN₄O Not explicitly stated N/A N/A Target compound
Piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl Piperidinyl group at methanone position C₁₂H₁₉ClN₄O 270.76 N/A Sealed in dry, room temp
(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl 4-Methylpiperidinyl substituent C₁₃H₂₁ClN₄O 284.79 N/A N/A
(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl 3-Methylpiperidinyl substituent C₁₂H₂₀ClN₅O Not explicitly stated N/A N/A
(5-Cyclopropyl-1-methyl-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone Cyclopropyl and methyl groups on pyridine C₁₆H₂₂N₄O Not explicitly stated ≥95% Discontinued
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol diHCl Methanol substituent C₈H₁₅Cl₂N₃O 240.14 95% N/A

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The indolinyl group in the target compound may confer distinct binding interactions compared to piperidinyl (e.g., Piperidin-1-yl analog ) or methylpiperidinyl derivatives . The cyclopropyl substituent in the analog from could enhance metabolic stability by reducing oxidative metabolism, a common strategy in drug design.

Physicochemical Properties: The molecular weight of the target compound (estimated ~320–340 g/mol based on analogs) places it within the "drug-like" range, similar to its derivatives. The methanol-substituted analog (C₈H₁₅Cl₂N₃O) has a lower molecular weight (240.14) and higher polarity, likely improving aqueous solubility but reducing membrane permeability .

Synthetic Accessibility :

  • Compounds like the 3-methylpiperidinyl derivative and 4-methylpiperidinyl analog may require regioselective alkylation steps, increasing synthetic complexity compared to the parent indolinyl compound.

Research and Application Insights

  • Piperidinyl analogs (e.g., ) are often prioritized for their balanced lipophilicity and ease of functionalization, making them common intermediates in kinase inhibitor development.
  • Methanol-substituted derivatives (e.g., ) may serve as precursors for further functionalization, such as esterification or oxidation.

Preparation Methods

Synthesis of the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Core

A key step in the preparation involves synthesizing the 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative, which forms the core of the target compound. This is typically achieved via a multi-step sequence:

  • Step 1: Formation of a Diester Intermediate

    Starting from a suitable precursor compound (referred to as Compound 1), diethyl oxalate reacts under the action of lithium hexamethyldisilazide (LiHMDS) at low temperature (-78°C) in tetrahydrofuran (THF). This reaction forms a diester intermediate (Compound 2) with a reported yield of 75%.

    • Conditions:
      • Solvent: THF
      • Temperature: -78°C for 1 hour, then room temperature overnight
      • Reagents: LiHMDS (1.3 equiv), diethyl oxalate (1.3 equiv)
  • Step 2: Pyrazole Ring Construction

    The diester intermediate is then reacted with hydrazine hydrate to construct the pyrazole ring, forming Compound 3.

    • Conditions:
      • Solvent: Acetic acid (or alternatives such as toluene, trifluoroacetic acid, DMSO)
      • Temperature: 80-120°C
      • Time: 1-12 hours
  • Step 3: Aromatic Nucleophilic Substitution

    Compound 3 is reacted with o-fluorobenzonitrile to attach the aromatic substituent via nucleophilic aromatic substitution, yielding Compound 4.

    • Conditions:
      • Solvent: Dimethyl sulfoxide (DMSO), acetonitrile, DMF, or NMP
      • Temperature: 80-120°C
      • Time: 1-24 hours

These steps are summarized in the following table:

Step Reaction Description Reagents/Conditions Solvent(s) Temperature Yield (%) Reference
1 Compound 1 + Diethyl oxalate → Compound 2 LiHMDS (1.3 equiv), diethyl oxalate (1.3 equiv) THF -78°C (1 hr), RT (overnight) 75
2 Compound 2 + Hydrazine hydrate → Compound 3 Hydrazine hydrate Acetic acid (or others) 80-120°C (1-12 hr) Not specified
3 Compound 3 + o-Fluorobenzonitrile → Compound 4 Aromatic nucleophilic substitution DMSO, acetonitrile, DMF, NMP 80-120°C (1-24 hr) Not specified

Functional Group Transformations and Final Compound Formation

Following the formation of the pyrazolo[4,3-c]pyridine core, further transformations are conducted to introduce the indolin-1-yl methanone group and to convert the compound into its hydrochloride salt form.

  • Hydrogenation and Hydrolysis

    Compound 4 undergoes catalytic hydrogenation using palladium on carbon to reduce specific functional groups (e.g., nitrile to amine), followed by hydrolysis with lithium hydroxide to yield carboxylic acid derivatives (Compound 6).

  • Amide Coupling

    The carboxylic acid intermediate is then coupled with the indoline moiety using coupling agents such as fluorenylmethoxycarbonyl succinimide in the presence of sodium bicarbonate to form the amide bond, yielding the final compound.

  • Salt Formation

    The free base is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

This sequence is depicted as:

Step Reaction Description Reagents/Conditions Reference
a Hydrogenation of Compound 4 → Compound 5 Pd/C, H2
b Hydrolysis of Compound 5 → Compound 6 LiOH
c Coupling with indoline derivative → Target compound Fluorenylmethoxycarbonyl succinimide, NaHCO3
d Formation of hydrochloride salt HCl treatment Inferred

Reaction Conditions and Optimization

The preparation method emphasizes:

  • Use of commercially available and inexpensive starting materials.
  • High atom economy and yields.
  • Reaction control via temperature and solvent choice.
  • Suitability for scale-up and industrial production.

Typical solvents include tetrahydrofuran, acetic acid, dimethyl sulfoxide, and acetonitrile. Reaction times vary from 1 hour to overnight depending on the step.

Comparison with Related Synthetic Methods

While direct synthesis of Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is specialized, related methods for indoline-carbonyl derivatives involve:

  • Sulfonamide coupling reactions with substituted amines under mild conditions (room temperature, dichloromethane solvent, pyridine base).
  • Hydrolysis of esters to acids using lithium hydroxide in THF/water mixtures.

These methods demonstrate the feasibility of amide bond formation and functional group transformations compatible with the target compound's preparation.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Product Yield (%) Notes
1 Diester formation LiHMDS, diethyl oxalate, THF, -78°C to RT Compound 2 75 Low temp control important
2 Pyrazole ring formation Hydrazine hydrate, AcOH, 80-120°C Compound 3 Not specified Ring closure step
3 Aromatic nucleophilic substitution o-Fluorobenzonitrile, DMSO, 80-120°C Compound 4 Not specified Aromatic substitution
4 Hydrogenation Pd/C, H2 Compound 5 Not specified Reduction step
5 Hydrolysis LiOH Compound 6 Not specified Converts esters to acids
6 Amide coupling Fluorenylmethoxycarbonyl succinimide, NaHCO3 Final compound Not specified Indoline attachment
7 Salt formation HCl Hydrochloride salt form Not specified Final purification step

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for optimizing the yield of Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride?

  • Methodology : Multi-step organic synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents like DMF or acetonitrile) is critical. For example, coupling reactions involving indoline and pyrazolopyridine precursors require precise stoichiometric ratios and catalysts (e.g., CDI for amide bond formation) to minimize side products . Post-synthesis purification via recrystallization (e.g., methanol/water systems) or column chromatography improves purity. Yield optimization often involves iterative adjustments of reaction time, temperature, and solvent polarity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify substituent positions and hydrogen environments. For example, pyrazolo[4,3-c]pyridine protons typically resonate between δ 2.5–4.0 ppm in CDCl₃ or DMSO-d₆, while indolinyl protons appear downfield (δ 6.5–8.0 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion). Purity ≥95% is validated via HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns .

Advanced Research Questions

Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) of this compound in kinase inhibition assays?

  • Methodology :

  • In vitro kinase profiling : Screen against a panel of kinases (e.g., CDK, JAK, or Aurora kinases) using fluorescence-based assays (ADP-Glo™) to identify selectivity patterns.
  • Crystallography : Co-crystallize the compound with target kinases (e.g., PDB deposition) to map binding interactions. SHELX programs (e.g., SHELXL for refinement) resolve electron density maps for precise ligand-protein interaction analysis .
  • SAR libraries : Synthesize analogs with substituent variations (e.g., methyl, methoxy, halogen groups) on the indolinyl or pyrazolopyridine moieties to assess potency shifts .

Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • Molecular dynamics (MD) simulations : Use software like GROMACS to predict membrane permeability (logP) and blood-brain barrier penetration.
  • Docking studies (AutoDock Vina) : Model interactions with CYP450 enzymes (e.g., CYP3A4) to anticipate metabolic stability .
  • ADMET prediction : Tools like SwissADME calculate bioavailability scores, highlighting potential liabilities (e.g., solubility, P-gp efflux) .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodology :

  • Assay standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time, ATP concentrations) to minimize variability.
  • Orthogonal validation : Combine enzymatic assays (e.g., radiometric) with cell-based viability assays (MTT/XTT) to confirm target-specific vs. off-target effects .
  • Meta-analysis : Apply statistical frameworks (e.g., PCA or clustering algorithms) to reconcile divergent datasets, as demonstrated in hybrid receptor-response models .

Key Considerations

  • Troubleshooting low yields : Optimize protecting group strategies (e.g., Boc for amines) during multi-step syntheses .
  • Handling hygroscopicity : Store the hydrochloride salt under inert gas (Ar/N₂) with desiccants to prevent hydrolysis .
  • Ethical compliance : Use preclinical data (e.g., cytotoxicity in HEK293 cells) to justify in vivo studies, adhering to institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 2
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.